molecular formula C18H29N5O3S B2935267 N-(1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034204-58-3

N-(1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No.: B2935267
CAS No.: 2034204-58-3
M. Wt: 395.52
InChI Key: WYHTZQUMIMSPRP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazin-2-yl group, a piperidin-1-yl group, a methylthio group, and an acetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetamide group could participate in nucleophilic substitution reactions, while the pyrazin-2-yl group could undergo electrophilic aromatic substitution .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the synthesis of compounds related to N-(1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide with significant antimicrobial and antifungal properties. For instance, compounds have been synthesized that show promise in combating microbial and fungal pathogens, indicating the potential of this compound class in developing new antimicrobial agents (Othman, 2013; Khalil et al., 2017; Rahmouni et al., 2014).

Synthesis of Heterocyclic Compounds

This compound has been utilized in the synthesis of a wide range of heterocyclic compounds, demonstrating its versatility as a precursor in organic chemistry. The creation of pyridine, thiazole, and pyrazole derivatives from related compounds showcases the chemical's potential in contributing to the synthesis of complex organic molecules with various applications, including medicinal chemistry (Hussein et al., 2009; Bialy & Gouda, 2011).

Insecticidal Activity

Further research into related compounds has revealed their potential as insecticides, highlighting the importance of this chemical class in developing new agents for pest control. Studies have indicated that pyridine derivatives exhibit significant toxicity against various pests, underscoring the potential utility of this compound and its analogs in agriculture and pest management (Habernickel, 2002; Hossan et al., 2012).

Potential Therapeutic Applications

The investigation into the therapeutic potential of compounds derived from or related to this compound has begun to uncover their possible roles in treating various diseases. This includes research into their effects on bacterial biofilms and enzyme inhibition, which could lead to novel treatments for bacterial infections and other conditions (Umar et al., 2019; Mekky & Sanad, 2020).

Properties

IUPAC Name

N-[1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3S/c1-13(24)21-15(7-11-27-4)18(25)23-10-5-6-14(12-23)26-17-16(22(2)3)19-8-9-20-17/h8-9,14-15H,5-7,10-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHTZQUMIMSPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCCC(C1)OC2=NC=CN=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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